2-(2,3,4-Trifluorophenyl)acetamide
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Overview
Description
2-(2,3,4-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO It is a derivative of acetamide where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)acetamide typically involves the reaction of 2,3,4-trifluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,3,4-Trifluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
The reaction is usually conducted at elevated temperatures to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and crystallized.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction may produce trifluoroaniline derivatives.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(2,3,4-Trifluorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4,5-Trifluorophenyl)acetamide
- 2,2,2-Trifluoro-N-(2,3,4-trifluorophenyl)acetamide
- 2,3,4,5,6-Pentafluorobenzyl bromide
Uniqueness
2-(2,3,4-Trifluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other fluorinated acetamides.
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFTPQWVRBLGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717006 |
Source
|
Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-98-2 |
Source
|
Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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